2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.86. The purity is usually 95%.
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Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the chlorophenyl and acetamide groups. While specific synthetic routes can vary, they often employ standard organic chemistry techniques such as:
- Refluxing in suitable solvents
- Column chromatography for purification
- TLC monitoring to track reaction progress
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They are believed to act through inhibition of various kinases associated with cancer progression, such as BRAF(V600E) and EGFR. The structure of this compound suggests potential interactions with these targets due to its ability to mimic ATP-binding sites.
Anti-inflammatory and Antibacterial Activity
In addition to antitumor effects, this compound has shown promise in anti-inflammatory assays. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that this compound can reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Antifungal Activity
The antifungal activity of pyrazole derivatives has also been explored. A related study indicated that similar compounds exhibited moderate to excellent antifungal activity against various phytopathogenic fungi. The mechanism appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Dicyclopropyl Group : Contributes to selectivity towards certain biological targets.
- Acetamide Moiety : Provides hydrogen bonding capabilities that are crucial for binding interactions with target proteins.
Case Studies
Case Study 1: Antitumor Screening
In a screening assay involving human cancer cell lines, this compound demonstrated an IC50 value of approximately 0.5 µM against breast cancer cells (MCF7), indicating potent antitumor activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group, showcasing its anti-inflammatory potential.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-16-4-2-1-3-15(16)11-19(24)21-9-10-23-18(14-7-8-14)12-17(22-23)13-5-6-13/h1-4,12-14H,5-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSRIJSATGMBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.